1,3-Dimethylfuro[3,4-c]pyridine

Proteasome inhibition Site-specificity Immunoproteasome selectivity

1,3-Dimethylfuro[3,4-c]pyridine (CAS 123229-64-1) is a fully aromatic, dimethyl-substituted furo[3,4-c]pyridine heterocycle (C9H9NO, MW 147.17 g/mol). This scaffold constitutes the non-oxidized core of the nor-cerpegin family, a privileged chemotype validated for site-specific inhibition of the 20S constitutive proteasome.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 123229-64-1
Cat. No. B044962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylfuro[3,4-c]pyridine
CAS123229-64-1
SynonymsFuro[3,4-c]pyridine, 1,3-dimethyl- (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(O1)C
InChIInChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3
InChIKeyPYCIOJGFQMKXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylfuro[3,4-c]pyridine (CAS 123229-64-1): Scaffold Overview and Procurement Rationale


1,3-Dimethylfuro[3,4-c]pyridine (CAS 123229-64-1) is a fully aromatic, dimethyl-substituted furo[3,4-c]pyridine heterocycle (C9H9NO, MW 147.17 g/mol) [1]. This scaffold constitutes the non-oxidized core of the nor-cerpegin family, a privileged chemotype validated for site-specific inhibition of the 20S constitutive proteasome [2]. Unlike its 3-oxo (nor-cerpegin) and 3,4-dioxo (cerpegin) derivatives, the compound retains the intact furan ring in a reduced oxidation state, offering a distinct reactivity profile suitable for regiospecific C–H functionalization, late-stage oxidation, and targeted protein degradation (PROTAC) linker attachment strategies [1][2].

Why Generic Furo[3,4-c]pyridine Analogs Cannot Replace 1,3-Dimethylfuro[3,4-c]pyridine


The furo[3,4-c]pyridine scaffold exhibits extreme sensitivity of biological activity to ring oxidation state and substitution pattern. The 1,3-dimethyl aromatic form serves as the critical precursor for constructing nor-cerpegin-derived proteasome inhibitors, where subsequent oxidation to the 3-one is required for PA site-specific activity (IC50 cPA = 600 nM for C4-benzylamino derivative) [1]. Prematurely oxidized analogs (e.g., cerpegin, 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) demonstrate distinct selectivity profiles toward post-acid proteasome activity rather than site-specific constitutive proteasome inhibition [2]. Furthermore, the 1,3-dimethylation pattern versus the 1,1-dimethyl pattern in 1,3-dihydro analogs alters both lipophilicity (ΔLogP ≈ +1.05 versus the 1,3-dihydro-1,1-dimethyl analog) and the chemical stability of the furan ring toward oxidative degradation . Generic substitution with unsubstituted furo[3,4-c]pyridine or incorrect dimethyl isomers would compromise both synthetic tractability and the intended biological outcome.

Quantitative Differentiation Evidence: 1,3-Dimethylfuro[3,4-c]pyridine vs. Closest Analogs


Proteasome PA Site-Specific Inhibitory Activity Achieved Upon Oxidation: Scaffold-Validated Selectivity

The 1,3-dimethylfuro[3,4-c]pyridine core, upon conversion to the nor-cerpegin 3-one scaffold with a benzylamino group at C4 (Compound 10), achieves PA site-specific inhibition of the constitutive 20S proteasome (c20S) with an IC50(cPA) of 600 nM, while exhibiting no noticeable inhibition of the immunoproteasome PA site (iPA). This contrasts sharply with thieno[2,3-d]pyrimidine-4-one analog (Compound 40), which exhibits T-L site-specificity with an IC50(cT-L) of 9.9 µM and IC50(iT-L) of 6.7 µM, demonstrating that the furo[3,4-c]pyridine scaffold uniquely enables discriminatory inhibition between constitutive and immuno- proteasome isoforms [1]. Cerpegin-derived N5 analogs, in contrast, target post-acid proteasome activity with micromolar potency across multiple catalytic sites without isoform selectivity [2].

Proteasome inhibition Site-specificity Immunoproteasome selectivity

Lipophilicity (LogP) Differentiation Enables Predictable ADME Tuning

1,3-Dimethylfuro[3,4-c]pyridine exhibits a computed LogP of 2.44 (PSA 26.03 Ų), representing a ΔLogP of +0.62 relative to the unsubstituted parent furo[3,4-c]pyridine (LogP 1.83, PSA 26.03 Ų) . Compared to the partially saturated 1,3-dihydro-1,1-dimethyl analog (LogP 1.39, PSA unchanged), the ΔLogP is +1.05 . This progressive lipophilicity increase preserves the same polar surface area, enabling predictable membrane permeability enhancement without altering hydrogen-bonding capacity.

Lipophilicity Drug-likeness Physicochemical properties

Rotatable Bond Count and Conformational Rigidity vs. Flexible Analogs

1,3-Dimethylfuro[3,4-c]pyridine possesses zero rotatable bonds, conferring complete conformational rigidity in contrast to ring-opened or partially saturated analogs [1]. The fully aromatic bicyclic system locks the geometry in a planar arrangement (furan oxygen and pyridine nitrogen co-planar), minimizing entropic penalties upon target binding relative to flexible chain analogs. Cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) also has zero rotatable bonds but differs in oxidation state and hydrogen-bonding capacity (3 H-bond acceptors vs. 2 for the target compound) [2].

Conformational restriction Entropic penalty Molecular recognition

Supply Chain Reproducibility: Catalog Purity and Commercial Availability

Catalog-grade 1,3-dimethylfuro[3,4-c]pyridine is commercially available at ≥95% purity from multiple independent suppliers [1], whereas its direct oxidized analog nor-cerpegin (CAS 145887-88-3) is typically offered at lower purity grades (≥95% specification, but fewer verified sources) and cerpegin (CAS 129748-28-3) is primarily available as a research-grade natural product isolate with batch-to-batch variability . The broader supplier base for the target compound translates to competitive pricing and shorter lead times for bulk procurement.

Chemical procurement Purity specification Vendor consistency

Recommended Research and Industrial Applications for 1,3-Dimethylfuro[3,4-c]pyridine


Constitutive Proteasome PA Site-Specific Inhibitor Development

The scaffold is the validated precursor for synthesizing PA site-specific 20S constitutive proteasome inhibitors. Following the protocol established in Hovhannisyan et al. (2014), oxidation to the 3-one followed by C4 functionalization yields inhibitors with IC50(cPA) values as low as 600 nM and complete selectivity over the immunoproteasome PA site [1]. This application is directly supported by the quantitative selectivity evidence in Section 3.

Targeted Protein Degradation (PROTAC) Linker Attachment

The non-oxidized furan ring of 1,3-dimethylfuro[3,4-c]pyridine provides two chemically distinct handles (C4 pyridine position and furan methyl groups) for orthogonal functionalization [1]. This enables attachment of PROTAC linker moieties at C4 while preserving the furan-ring methylation pattern essential for maintaining LogP in the favorable drug-like range (LogP 2.44) .

Medicinal Chemistry Scaffold for CNS-Penetrant Candidates

With a LogP of 2.44, zero hydrogen bond donors, and only two hydrogen bond acceptors, the compound falls within favorable CNS drug-like space. The preserved PSA of 26.03 Ų across methylation variants allows systematic optimization of brain penetration without altering fundamental polarity [1]. This contrasts with the more polar cerpegin scaffold, which carries an additional H-bond acceptor.

Research Tool for Proteasome Isoform Discrimination Studies

Derivatives originating from this scaffold enable discrimination between constitutive (c20S) and immunoproteasome (i20S) catalytic activities. Compound 10 (C4-benzylamino-nor-cerpegin) inhibited cPA with IC50 600 nM while showing no detectable iPA inhibition [1], making this scaffold uniquely valuable for dissecting proteasome isoform biology.

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